13-(iodomethyl)-10-methyl-17-pentan-2-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene
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Overview
Description
13-(iodomethyl)-10-methyl-17-pentan-2-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by its intricate structure, which includes multiple fused rings and various functional groups. PAHs are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenanthrene derivatives, including 13-(iodomethyl)-10-methyl-17-pentan-2-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene, can be achieved through several methods. One notable method involves the palladium-catalyzed reaction using aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene in a one-pot reaction. This process undergoes ortho-C–H activation, decarbonylation, and a retro-Diels–Alder process . Another method is the Haworth phenanthrene synthesis, which involves Friedel-Crafts acylation followed by Clemmensen or Wolff-Kishner reductions .
Industrial Production Methods
Industrial production of such compounds often relies on scalable and efficient synthetic routes. The palladium-catalyzed reactions and the Haworth synthesis are both adaptable for large-scale production, providing high yields and shorter reaction times compared to traditional methods.
Chemical Reactions Analysis
Types of Reactions
13-(iodomethyl)-10-methyl-17-pentan-2-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenanthrenone derivatives.
Reduction: Reduction reactions can convert it into dihydrophenanthrene derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂), while nitration requires nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions include phenanthrenone, dihydrophenanthrene, and various substituted phenanthrene derivatives.
Scientific Research Applications
13-(iodomethyl)-10-methyl-17-pentan-2-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and photodetectors.
Mechanism of Action
The mechanism of action of 13-(iodomethyl)-10-methyl-17-pentan-2-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene involves its interaction with specific molecular targets and pathways. This compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: A simpler PAH with three fused benzene rings.
Dihydrophenanthrene: A reduced form of phenanthrene with additional hydrogen atoms.
Phenanthrenone: An oxidized derivative of phenanthrene with a carbonyl group.
Uniqueness
13-(iodomethyl)-10-methyl-17-pentan-2-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene is unique due to its complex structure, which includes an iodinated methyl group and a pentan-2-yl substituent. These features confer distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C24H41I |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
13-(iodomethyl)-10-methyl-17-pentan-2-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C24H41I/c1-4-7-17(2)20-11-12-22-19-10-9-18-8-5-6-14-23(18,3)21(19)13-15-24(20,22)16-25/h17-22H,4-16H2,1-3H3 |
InChI Key |
IFRPDSDXABFWFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)CI |
Origin of Product |
United States |
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